1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Difluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide: is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using an amine and a carboxylic acid derivative.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Incorporation of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-Difluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as the mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR) pathways, which are crucial in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Uniqueness
N-(2,4-Difluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20F2N2O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-6-7-18(17(21)12-16)22-19(24)15-8-10-23(11-9-15)27(25,26)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24) |
InChI Key |
HEXCTPUFAKMXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.